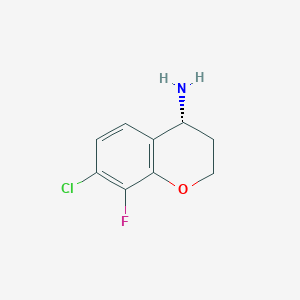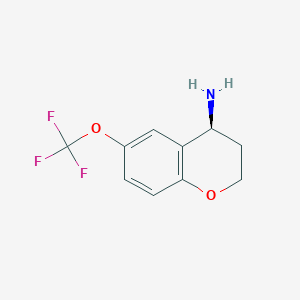
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is an organic compound that belongs to the class of amines It features a bromine atom attached to a phenyl ring, which is further connected to a prop-2-en-1-amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine typically involves the following steps:
Bromination of Phenyl Ring: The starting material, phenylprop-2-EN-1-amine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chiral resolution processes. The use of continuous flow reactors and automated chromatography systems can enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like water or ethanol.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of (1S)-1-phenylprop-2-EN-1-amine.
Substitution: Formation of (1S)-1-(2-substituted phenyl)prop-2-EN-1-amine derivatives.
Applications De Recherche Scientifique
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1S)-1-(2-Bromophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R)-1-(2-Bromophenyl)prop-2-EN-1-amine: The enantiomer of the compound, which may have different biological activity and properties.
1-(2-Chlorophenyl)prop-2-EN-1-amine: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and applications.
1-(2-Fluorophenyl)prop-2-EN-1-amine: A fluorinated analog with potentially different pharmacological properties.
Uniqueness
(1S)-1-(2-Bromophenyl)prop-2-EN-1-amine is unique due to its specific stereochemistry and the presence of a bromine atom, which can influence its reactivity, biological activity, and potential applications. The chiral nature of the compound allows for enantioselective interactions with biological targets, making it valuable for research and development in various fields.
Propriétés
Formule moléculaire |
C9H10BrN |
|---|---|
Poids moléculaire |
212.09 g/mol |
Nom IUPAC |
(1S)-1-(2-bromophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H10BrN/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6,9H,1,11H2/t9-/m0/s1 |
Clé InChI |
VKSFFOVXSJVUBT-VIFPVBQESA-N |
SMILES isomérique |
C=C[C@@H](C1=CC=CC=C1Br)N |
SMILES canonique |
C=CC(C1=CC=CC=C1Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-7-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050594.png)
![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)

![(1R,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13050608.png)

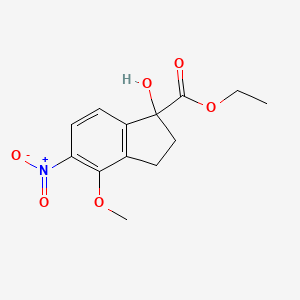
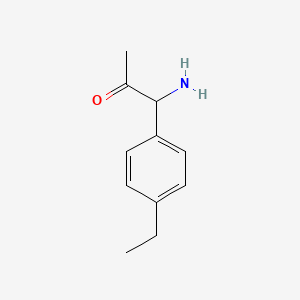
![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)
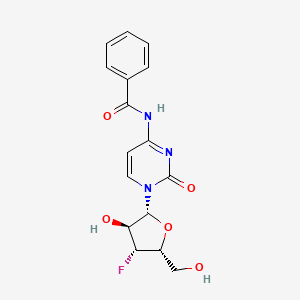
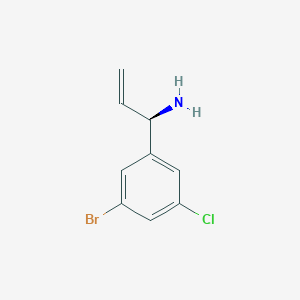
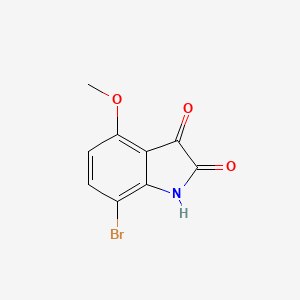
![6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
